Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate
Description
Structural Identification and Nomenclature
The compound’s IUPAC name, methyl 2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate, systematically describes its molecular architecture:
- Benzoate backbone : A methyl ester at position 1 of the benzene ring
- Amino substituent : At position 2 of the benzoate ring
- Phenoxy bridge : Connects the benzoate to a second aromatic ring
- Chloro and trifluoromethyl groups : At positions 2 and 4 of the distal phenyl ring
Molecular Formula : $$ \text{C}{15}\text{H}{11}\text{ClF}{3}\text{NO}{3} $$
Molecular Weight : 345.7 g/mol
Key Structural Features :
| Property | Description |
|---|---|
| Aromatic Systems | Two benzene rings connected by an oxygen bridge |
| Electron-Withdrawing Groups | Trifluoromethyl (-CF₃) and chlorine atoms enhance oxidative stability |
| Hydrogen Bond Donor | Amino group (-NH₂) facilitates molecular interactions with biological targets |
This configuration combines lipophilic (CF₃, Cl) and hydrophilic (NH₂) moieties, enabling both membrane penetration and target engagement.
Historical Context and Development
The compound emerges from three decades of diphenyl ether herbicide evolution:
- First-Generation Analogs : Nitrofen (1964) established the diphenyl ether scaffold but exhibited limited crop selectivity.
- Second-Generation Derivatives : Acifluorfen-methyl (1980) introduced trifluoromethyl groups, improving weed control spectra and soybean tolerance through metabolic detoxification.
- Third-Generation Modifications : Amino group incorporation (as in this compound) aims to enhance soil mobility while maintaining photolytic stability.
Synthetic routes typically employ Ullmann condensation between halogenated phenolic precursors and nitro-substituted benzoic acid derivatives, followed by reduction of nitro to amino groups.
Relationship to Acifluorfen-Methyl and Diphenyl Ether Herbicides
Structurally and functionally analogous to acifluorfen-methyl, this compound differs in two critical aspects:
- Amino vs. Nitro Substituent :
$$ \text{-NH}2 $$ replaces the $$ \text{-NO}2 $$ group at position 2, altering electron distribution and hydrogen-bonding capacity. - Ester vs. Acid Functionality :
Methyl esterification versus carboxylic acid improves lipid solubility, potentially enhancing foliar absorption.
These modifications address key limitations of classical diphenyl ether herbicides:
Significance in Agricultural Chemistry Research
Three research frontiers highlight the compound’s importance:
1.4.1. Target Site Optimization
As a protoporphyrinogen oxidase (PPO) inhibitor, the amino group’s spatial orientation influences binding to the enzyme’s flavin cofactor. Molecular dynamics simulations suggest the -NH₂ forms a critical hydrogen bond with FAD’s isoalloxazine ring.
1.4.2. Metabolic Fate Studies
Comparative analysis with acifluorfen-methyl reveals distinct degradation pathways:
| Metabolic Process | Acifluorfen-Methyl | This Compound |
|---|---|---|
| Glutathione Conjugation | Primary detox route | Secondary pathway (15-20%) |
| Soil Microbial Degradation | 7-day half-life | 10-12 day half-life |
| Photolytic Decomposition | 50% loss in 48h sunlight | 30% loss under same conditions |
Data derived from maize rhizosphere studies using Bacillus sp. Za inoculants.
1.4.3. Synergistic Formulation Development
Preliminary trials demonstrate enhanced activity when combined with:
- $$ \delta $$-Aminolevulinic acid (ALA) to overload porphyrin biosynthesis
- Safeners like fluxofenim that upregulate crop glutathione-S-transferases
Current Research Status and Perspectives
Ongoing investigations focus on three domains:
1.5.1. Nanoformulation Delivery Systems
Encapsulation in chitosan-poly(lactic-co-glycolic acid) nanoparticles (200-300 nm diameter) improves rainfastness by 40% compared to conventional emulsifiable concentrates.
1.5.2. Computational Modeling
Quantitative structure-activity relationship (QSAR) models incorporating Hammett constants ($$\sigma^+ = +0.78$$ for CF₃ group) predict herbicidal potency within 0.3 log units of experimental values.
1.5.3. Resistance Management
Field-evolved resistance in Amaranthus palmeri populations drives research into:
- Alternative binding modes at PPO’s NADPH interaction site
- Dual-action hybrids with auxin-mimic side chains
Future directions include CRISPR-edited crop varieties expressing fungal PPO isoforms insensitive to diphenyl ether inhibitors, potentially revolutionizing resistance management strategies.
Properties
IUPAC Name |
methyl 2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-22-14(21)10-7-9(3-4-12(10)20)23-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQUFPZQGEZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206833 | |
| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58105-66-1 | |
| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058105661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Halogenation: The aromatic ring is halogenated using chlorine gas or a chlorinating agent like sulfuryl chloride.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Coupling Reaction: The final step involves coupling the chlorinated and trifluoromethylated aromatic compound with 2-amino-5-hydroxybenzoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, tin chloride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Herbicidal Applications
1. Herbicide Development:
Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is primarily recognized for its herbicidal properties. It belongs to a class of substituted phenoxybenzoic acids that exhibit high efficacy as herbicides. The compound's structure allows it to interfere with plant growth by inhibiting specific biochemical pathways essential for plant development.
- Mechanism of Action: The compound acts by mimicking natural plant hormones, disrupting normal growth processes. This leads to stunted growth or death in susceptible plant species, making it effective against a range of weeds.
- Field Studies: Various field trials have demonstrated its effectiveness against common agricultural weeds, providing substantial evidence for its use in crop protection strategies. For example, studies have shown that formulations containing this compound can significantly reduce weed biomass in treated areas compared to untreated controls .
Chemical Synthesis Applications
2. Intermediate in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of other chemical compounds. Its unique functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions: The presence of the chloro and amino groups makes it a suitable substrate for nucleophilic attacks, facilitating the formation of more complex molecules.
- Synthesis of Pharmaceuticals: This compound can be utilized in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways influenced by phenoxy and benzoate moieties .
Toxicological Studies
3. Toxicological Assessments:
Research has also focused on the toxicological aspects of this compound. Understanding its safety profile is crucial for regulatory approval and safe application in agricultural settings.
- Skin Sensitization Studies: The compound has been evaluated using the Local Lymph Node Assay (LLNA), which assesses the potential for skin sensitization. Results indicate varying degrees of sensitization potential, necessitating careful handling and application practices .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Herbicide Development | Effective against various weeds; mimics plant hormones | Significant reduction in weed biomass in field trials |
| Chemical Synthesis | Intermediate for nucleophilic substitution; used in pharmaceutical synthesis | Facilitates formation of complex organic compounds |
| Toxicological Studies | Evaluated for skin sensitization potential | Varying degrees of sensitization noted in studies |
Case Studies
Case Study 1: Field Trials on Weed Control
In a series of controlled field trials, this compound was applied at varying concentrations to assess its efficacy against specific weed species. Results indicated that higher concentrations led to a more significant reduction in weed populations, supporting its use as an effective herbicide in agricultural practices.
Case Study 2: Synthesis of Antineoplastic Agents
Research has demonstrated the use of this compound as an intermediate in synthesizing novel antineoplastic agents. The structural modifications facilitated by this compound have led to the development of new drugs with improved efficacy against cancer cells.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-chlorobenzoate
- Methyl 2-chloro-5-(trifluoromethyl)benzoate
- 2-Amino-5-chloro-2-fluorobenzophenone
Uniqueness
Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a chloro substituent enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including the mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a complex aromatic structure characterized by several functional groups, including an amino group, a chloro substituent, and a trifluoromethyl group. The presence of these groups contributes to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate |
| Molecular Formula | C15H12ClF3NO3 |
| Molecular Weight | 349.71 g/mol |
| CAS Number | 58105-66-1 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .
- Anti-inflammatory Properties : The compound has been explored for its potential in reducing inflammation. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The exact mechanism remains under investigation, but it is believed to involve apoptosis induction and cell cycle arrest.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : In a comparative study, the compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, outperforming traditional antibiotics like ciprofloxacin in certain contexts .
- Cytotoxicity Assessment : A study involving various cancer cell lines reported that the compound exhibited IC50 values in the micromolar range, indicating potential for further development as an anticancer agent.
Research Applications
This compound is being investigated for various applications:
- Drug Development : Its unique chemical structure makes it a candidate for drug development targeting bacterial infections and cancer therapies.
- Material Science : The compound's stability and reactivity have led to its use in synthesizing advanced materials with specific properties, such as thermal stability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-chloro-4-(trifluoromethyl)phenol and a methyl benzoate precursor. Key intermediates, such as 4-amino-5-chloro-2-methoxybenzoic acid derivatives (e.g., ), are synthesized via coupling reactions using reagents like oxalyl chloride or bromo-diethylmalonate. Optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like DMAP to enhance reactivity. Yield improvements may involve solvent selection (polar aprotic solvents like DMF) and stoichiometric adjustments of the trifluoromethyl-phenolic component .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by analyzing coupling patterns (e.g., para-substituted trifluoromethyl groups show distinct splitting).
- FT-IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functional groups.
- HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]+) using reverse-phase C18 columns with acetonitrile/water gradients ( ).
- X-ray crystallography (if crystalline): Resolve ambiguous stereochemistry or substituent positioning .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR) arising from electron-withdrawing substituents like trifluoromethyl groups?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) deshield adjacent protons, causing downfield shifts and complex splitting. To resolve ambiguities:
- Use 2D NMR (COSY, HSQC) to map coupling networks and differentiate between para/ortho substituent effects.
- Perform DFT calculations to predict chemical shifts and compare with experimental data.
- Validate via synthetic analogs (e.g., replacing -CF₃ with -CH₃) to isolate electronic effects ( ).
Q. What strategies are recommended for designing derivatives of this compound with enhanced bioactivity in agrochemical or medicinal applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the phenoxy ring (e.g., introduce halogens at position 2 or 4) to alter lipophilicity and receptor binding.
- Bioisosteric Replacement : Substitute the trifluoromethyl group with -SF₅ or -OCF₃ to improve metabolic stability ().
- Fragment-Based Screening : Use the benzoate core as a scaffold to attach pharmacophores (e.g., triazole rings from ) targeting enzymes like acetylcholinesterase or CYP450 isoforms .
Q. How can researchers address challenges in scaling up the synthesis while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Minimize side reactions (e.g., over-oxidation) by controlling residence time and temperature gradients.
- Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions by rapidly heating intermediates.
- DoE (Design of Experiments) : Systematically vary parameters (e.g., reagent ratios, solvent polarity) to identify robust conditions for large batches ().
Theoretical and Mechanistic Questions
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Molecular Orbital Analysis (HOMO-LUMO gaps via DFT): Predict sites prone to electrophilic attack (e.g., electron-rich amino groups).
- MD Simulations : Model solvation effects in polar solvents to assess stability of intermediates.
- Docking Studies : Screen against protein databases (e.g., PDB) to identify potential biological targets ( ).
Q. How can researchers reconcile discrepancies between in vitro bioassay results and in silico predictions for this compound?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity.
- Binding Free Energy Calculations (MM-PBSA/GBSA): Refine docking predictions by incorporating entropy and solvation effects.
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics ( ).
Analytical and Safety Considerations
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer :
- Storage : Keep under inert gas (Ar/N₂) at -20°C in amber vials to avoid hydrolysis of the ester group.
- Handling : Use gloveboxes for air-sensitive steps (e.g., coupling reactions with thiols or amines).
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking ( ).
Data Presentation
For clarity, key parameters from referenced evidence are summarized below:
| Parameter | Example Values/Techniques | Evidence Source |
|---|---|---|
| Synthetic Yield Optimization | DMAP catalysis, DMF solvent, 0–5°C | |
| Purity Assessment | HPLC-MS, >98% purity | |
| Stability Studies | 40°C/75% RH for 4 weeks |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
